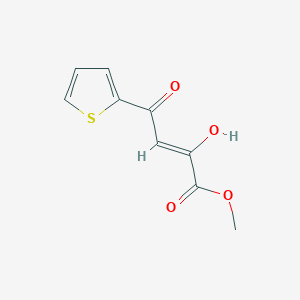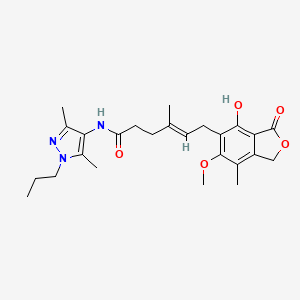![molecular formula C14H20N2O5 B15102026 methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate](/img/structure/B15102026.png)
methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes a pyridine ring, a methoxyethyl group, and a glycinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methoxyethylamine, followed by esterification with methyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with halides or amines.
Applications De Recherche Scientifique
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The methoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-{[1-(2-ethoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
- Methyl N-{[1-(2-propoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
Uniqueness
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is unique due to its specific methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its ethoxyethyl and propoxyethyl analogs.
Propriétés
Formule moléculaire |
C14H20N2O5 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
methyl 2-[[1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O5/c1-9-7-10(2)16(5-6-20-3)14(19)12(9)13(18)15-8-11(17)21-4/h7H,5-6,8H2,1-4H3,(H,15,18) |
Clé InChI |
WBFSHSONVCETFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B15101964.png)

![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15101971.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide](/img/structure/B15101974.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide](/img/structure/B15101981.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B15101996.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B15102005.png)
![methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15102011.png)
![ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B15102012.png)

![(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15102018.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide](/img/structure/B15102030.png)
